molecular formula C11H16O4 B11889868 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol

2-(3-Hydroxypropyl)-4,5-dimethoxyphenol

Cat. No.: B11889868
M. Wt: 212.24 g/mol
InChI Key: MIOCMAOGMCABCF-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Compounds and Lignin (B12514952) Metabolites

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a diverse class of molecules with widespread applications in pharmaceuticals, polymers, and fine chemicals. 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol belongs to the subset of methoxyphenols, which are distinguished by the presence of one or more methoxy (B1213986) groups on the benzene (B151609) ring. hmdb.canih.gov

Its origin as a lignin metabolite is of particular importance. Lignin is the most abundant source of renewable aromatic compounds on Earth, and its depolymerization—the process of breaking it down into smaller, more manageable molecules—yields a variety of phenolic monomers. 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol is one such product, identified in the volatile organic compounds released during the thermal treatment of wood. This positions it as a key target in biorefinery concepts, where biomass is converted into valuable chemicals and fuels.

Significance of 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol in Contemporary Organic Chemistry Research

The significance of 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol in modern organic chemistry stems from its unique molecular architecture. The presence of multiple functional groups—a phenolic hydroxyl, a primary alcohol, and two methoxy groups—provides a versatile platform for a range of chemical transformations.

This multifunctional nature allows it to serve as a valuable building block in organic synthesis. The phenolic hydroxyl and primary alcohol groups are amenable to various modifications, such as oxidation to form quinones or corresponding alcohols, and substitution of the methoxy groups under specific conditions. These reactions open avenues for the synthesis of more complex molecules with potential applications in medicinal chemistry and material science.

Furthermore, its derivation from a renewable feedstock aligns with the growing emphasis on green and sustainable chemistry. Utilizing biomass-derived compounds like 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol reduces reliance on petrochemical resources and contributes to a more circular economy.

Overview of Research Trajectories and Knowledge Gaps concerning this compound

Current research on 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol is exploring several promising directions. One key area is its application in polymer chemistry. Its structure can be incorporated into polymer matrices to potentially enhance properties like thermal stability and mechanical strength. Investigations into its role in creating biodegradable polymers are particularly relevant for addressing environmental concerns.

Another significant research trajectory is its use as a substrate for enzymatic reactions. Enzymes such as laccases and peroxidases can catalyze transformations of this compound, which is crucial for developing biocatalytic processes for the production of valuable chemicals.

Despite these promising avenues, there are notable knowledge gaps. While general synthetic routes, such as the alkylation of 2,3-dimethoxyphenol, have been proposed, specific and optimized protocols for the large-scale production of 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol are not yet well-established. nih.gov

Furthermore, a comprehensive exploration of its full reaction scope is still needed. Many potential transformations of its functional groups remain unexplored. A deeper understanding of its reactivity and the development of selective catalytic systems for its conversion are critical for unlocking its full potential as a versatile chemical intermediate. The catalytic upgrading of this molecule into other high-value chemicals is a particularly important area for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

2-(3-hydroxypropyl)-4,5-dimethoxyphenol

InChI

InChI=1S/C11H16O4/c1-14-10-6-8(4-3-5-12)9(13)7-11(10)15-2/h6-7,12-13H,3-5H2,1-2H3

InChI Key

MIOCMAOGMCABCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCCO)O)OC

Origin of Product

United States

Natural Abundance and Biogenic Pathways of 2 3 Hydroxypropyl 4,5 Dimethoxyphenol

The occurrence of 2-(3-hydroxypropyl)-4,5-dimethoxyphenol and its isomers is intrinsically linked to the metabolism of phenylpropanoids in the plant kingdom, particularly in the context of lignin (B12514952) biosynthesis and degradation.

Isolation and Identification from Biological Matrices

Phytochemical studies have identified dihydrosinapyl alcohol (4-(3-hydroxypropyl)-2,6-dimethoxyphenol) in various plant species. Its presence is often associated with the breakdown or modification of syringyl lignin, a major component of the cell walls in angiosperms. The natural occurrence database, LOTUS, has reported its presence in organisms like Jurinea leptoloba and the common sunflower, Helianthus annuus. nih.gov

The table below summarizes the botanical sources where dihydrosinapyl alcohol has been identified.

Botanical SourceFamilyCommon NameReference
Jurinea leptolobaAsteraceae- nih.gov
Helianthus annuusAsteraceaeCommon Sunflower nih.gov

Currently, there is limited direct evidence of significant de novo bioproduction of this compound or its isomers by microorganisms or fungi. However, these organisms play a crucial role in the degradation of lignocellulosic biomass. Fungi, in particular, secrete powerful enzymes that break down lignin, releasing a variety of aromatic monomers. It is plausible that dihydrosinapyl alcohol could be a component of the complex mixture of compounds resulting from this fungal degradation, although it is not typically reported as a major product. The focus of microbial production is often on either complete degradation or the synthesis of other valuable chemicals.

The most significant source of dihydrosinapyl alcohol is the chemical processing of lignocellulosic biomass, particularly from hardwood sources which are rich in syringyl (S) lignin units. oup.com Modern biorefinery strategies, especially "lignin-first" approaches, aim to depolymerize native lignin into well-defined, low-molecular-weight aromatic platform chemicals.

Reductive Catalytic Fractionation (RCF) is a prominent method used to produce dihydrosinapyl alcohol. This process involves treating lignocellulose with a metal catalyst in a reducing atmosphere (e.g., hydrogen gas) at elevated temperatures. frontiersin.org During RCF, the ether linkages that hold the lignin polymer together are cleaved, and the native monolignols are simultaneously hydrogenated. This process converts sinapyl alcohol moieties within the lignin into the more stable dihydrosinapyl alcohol, preventing them from re-polymerizing and leading to high yields of the monomer. frontiersin.orgresearchgate.net

Several catalytic systems have been developed for this purpose, including:

Copper-doped porous metal oxides (Cu₂₀PMO)

Palladium on carbon (Pd/C)

Nickel (Ni) catalysts

Following depolymerization, complex separation processes such as multistage extraction and crystallization are employed to isolate and purify dihydrosinapyl alcohol from the resulting mixture of aromatic compounds.

Elucidation of Biosynthetic Pathways to this compound

The biogenic origin of dihydrosinapyl alcohol is rooted in the phenylpropanoid pathway, which is responsible for the synthesis of monolignols, the building blocks of lignin. wikipedia.orgnumberanalytics.comnumberanalytics.com

The biosynthesis of dihydrosinapyl alcohol's direct precursor, sinapyl alcohol, is a multi-step enzymatic process that is highly regulated in plants. wikipedia.org

Starting Point : The pathway begins with the amino acid phenylalanine. frontiersin.org

Core Pathway : Phenylalanine is converted through a series of enzymatic reactions involving deamination, hydroxylation, and methylation to produce key intermediates like cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid. numberanalytics.comnih.gov

Syringyl Branch : In angiosperms, the pathway branches off to form syringyl-type precursors. Ferulic acid is further hydroxylated and methylated to form sinapic acid. researchgate.net

Activation and Reduction : Sinapic acid is then activated to its CoA-thioester (sinapoyl-CoA), which is subsequently reduced twice to form sinapaldehyde (B192390) and finally sinapyl alcohol. oup.com

The final reduction step from sinapaldehyde to sinapyl alcohol is catalyzed by alcohol dehydrogenases. While cinnamyl alcohol dehydrogenase (CAD) was traditionally thought to be responsible for reducing both coniferaldehyde (B117026) and sinapaldehyde, research has identified a more specific sinapyl alcohol dehydrogenase (SAD) in some angiosperms that preferentially catalyzes the formation of sinapyl alcohol. oup.comnih.gov However, further studies have indicated that CAD remains the predominant enzyme responsible for S-lignin biosynthesis in the woody xylem of angiosperms. nih.govnih.gov

Dihydrosinapyl alcohol itself is the saturated form of sinapyl alcohol, where the propene side chain is reduced to a propyl group. While this saturation is a key step in the synthetic production from lignin via RCF, its direct enzymatic biosynthesis in plants is not well-established as a primary metabolic pathway. It is more commonly viewed as a product of lignin degradation or chemical modification.

Metabolic engineering offers a promising avenue for the sustainable production of phenylpropanoid-derived compounds, including monolignols and their derivatives. nih.gov By introducing and optimizing biosynthetic pathways in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae), it is possible to produce these valuable chemicals from simple sugars. purdue.edunih.gov

Key strategies in metabolic engineering for phenylpropanoids include:

Heterologous Gene Expression : Introducing genes from plant phenylpropanoid pathways into microorganisms. This includes enzymes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to establish the core pathway. frontiersin.orgnih.gov

Flux Optimization : Overexpressing key enzymes or down-regulating competing metabolic pathways to channel more carbon flux towards the desired product. For instance, increasing the supply of the precursor amino acids phenylalanine and tyrosine is a common target. nih.govpurdue.edu

Enzyme Engineering : Modifying enzymes to improve their activity, stability, or substrate specificity.

Use of Biosensors : Developing synthetic biosensors that can detect intermediate metabolites and dynamically regulate gene expression to balance metabolic flux and avoid the buildup of toxic intermediates. frontiersin.org

While the de novo biosynthesis of dihydrosinapyl alcohol through metabolic engineering has not been a primary focus, the successful production of its precursors and other related phenolics like naringenin (B18129) demonstrates the feasibility of this approach. purdue.edunih.gov Future work could involve integrating the full pathway to sinapyl alcohol along with a final reductase or hydrogenase step to produce dihydrosinapyl alcohol in a microbial chassis.

Chemical Synthesis and Derivatization Strategies for 2 3 Hydroxypropyl 4,5 Dimethoxyphenol

Total Synthesis Methodologies for 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol

The total synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established methods of aromatic chemistry. The key is to control the regiochemistry of the substitution on the benzene (B151609) ring to achieve the desired 1,2,4,5-substitution pattern.

Retrosynthetic Analysis and Key Intermediate Synthesis

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C-C bond of the propyl side chain or at the bonds forming the phenolic core. A plausible disconnection strategy involves the late-stage introduction of the hydroxypropyl side chain to a pre-functionalized dimethoxyphenol core. amazonaws.com

Retrosynthetic Approach:

A primary disconnection can be made at the bond between the aromatic ring and the propyl side chain. This leads to a key intermediate, a 4,5-dimethoxyphenol derivative with a reactive site at the 2-position, and a three-carbon synthon.

Key Intermediates and their Synthesis:

3,4-Dimethoxyphenol: This commercially available compound can serve as a starting material. However, direct functionalization at the 2-position can be challenging due to the directing effects of the existing substituents.

1,2,4,5-Tetrasubstituted Benzene Derivatives: More complex starting materials with the desired substitution pattern already in place could be utilized. For instance, starting from a molecule like 3,4-dimethoxyaniline, one could introduce a hydroxyl group and then the propyl side chain.

Hydroxypropyl Synthon: A three-carbon chain with a terminal hydroxyl group can be introduced via various methods, such as Friedel-Crafts acylation followed by reduction, or Grignard reaction with a suitable electrophile. nih.gov

A common strategy for synthesizing substituted phenols involves the ipso-hydroxylation of arylboronic acids, which offers a mild and efficient route. nih.gov A potential synthetic route could therefore involve the preparation of a 2-boryl-4,5-dimethoxybenzenepropanol derivative, followed by oxidation to the desired phenol (B47542).

Development of Analogs and Structural Derivatives of this compound

The development of analogs of this compound can be achieved by modifying the phenolic core or by functionalizing the hydroxypropyl moiety. Such modifications can be used to explore structure-activity relationships for potential biological applications.

Modification of the Phenolic Core

The substitution pattern of the aromatic ring can be altered to generate a library of analogs.

Varying Methoxy (B1213986) Group Positions: The methoxy groups can be shifted to other positions on the ring to investigate their influence on the molecule's properties.

Introducing Different Substituents: Other functional groups, such as halogens, alkyl groups, or nitro groups, can be introduced onto the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions on a suitable precursor.

Synthesis of Isomers: The synthesis of isomers, such as 5-(3-hydroxypropyl)-2,3-dimethoxyphenol, has been reported and provides a basis for creating a diverse set of related compounds. nih.gov

Functionalization and Chain Elongation of the Hydroxypropyl Moiety

The hydroxypropyl side chain offers a versatile handle for further functionalization.

Oxidation: The primary alcohol of the hydroxypropyl group can be oxidized to an aldehyde or a carboxylic acid, providing new functionalities for further reactions. libretexts.org

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the introduction of a wide variety of substituents.

Chain Elongation/Shortening: The length of the alkyl chain can be modified. For example, a shorter ethyl or a longer butyl chain could be introduced instead of the propyl group. This can be achieved by using different starting materials in the synthetic sequence.

Introduction of Heteroatoms: The hydroxyl group can be replaced with other heteroatoms, such as nitrogen (to form an amine) or sulfur (to form a thiol), which can significantly alter the chemical properties of the molecule. nih.gov

Sustainable Synthetic Approaches for this compound and its Precursors

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes.

Bio-based Precursors: Lignin (B12514952), a major component of biomass, is a rich source of substituted phenolic compounds. rsc.org Pyrolysis of lignin from certain sources can yield syringol (2,6-dimethoxyphenol), which could potentially be functionalized to produce the desired product. wikipedia.org The use of renewable starting materials like furfural, derived from agricultural waste, also presents a green route to phenolic compounds through Diels-Alder reactions. rsc.org

Green Solvents and Catalysts: The use of hazardous organic solvents can be minimized by employing greener alternatives like water, ethanol, or supercritical fluids. nih.govnih.gov The development of catalytic systems that are efficient, recyclable, and operate under mild conditions is a key area of research. For instance, copper-catalyzed hydroxylation of arylboronic acids can be performed in water. organic-chemistry.org

Catalytic Valorization of Lignin and Lignocellulosic Biomass

The primary strategy for producing propyl-substituted phenols from raw biomass is Reductive Catalytic Fractionation (RCF). This "lignin-first" approach is designed to overcome a central challenge in lignin chemistry: the tendency of lignin fragments to re-condense into intractable, high-molecular-weight materials under processing conditions. youtube.comnih.gov RCF integrates the solvolytic extraction of lignin from the lignocellulosic matrix with simultaneous catalytic hydrogenolysis, which cleaves the ether linkages (most commonly β-O-4 bonds) and stabilizes the resulting fragments into a low-molecular-weight oil. nih.govrsc.org This process prevents unwanted side reactions and maximizes the yield of monomeric phenols. youtube.comrsc.org

While direct synthesis of this compound is not prominently documented, RCF is highly effective at producing its key structural isomers, 4-(3-Hydroxypropyl)-2-methoxyphenol (Dihydroconiferyl alcohol or 4-propylguaiacol) and 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (Dihydrosinapyl alcohol or 4-propylsyringol). These compounds are derived from the guaiacyl (G) and syringyl (S) units of lignin, respectively. semanticscholar.orgresearchgate.net

The process typically employs heterogeneous catalysts, with noble metals like Ruthenium (Ru) and Palladium (Pd) on carbon supports (Ru/C, Pd/C) being particularly effective. researchgate.netbohrium.com Non-noble metal catalysts, such as nickel (Ni) and cobalt (Co), are also being explored to improve cost-effectiveness. rsc.orgfrontiersin.org The reaction is carried out in a hydrogen-donating solvent, most commonly methanol (B129727) or ethanol, under hydrogen pressure and at elevated temperatures, typically ranging from 200 to 260 °C. researchgate.netrsc.org

The yield and composition of the resulting phenolic monomers are highly dependent on the biomass feedstock, catalyst, and reaction conditions. For instance, hardwoods like birch, which are rich in S-lignin, tend to produce higher yields of 4-propylsyringol. researchgate.net Softwoods like pine primarily yield 4-propylguaiacol. Herbaceous biomass sources such as corn stover and sugarcane bagasse produce a mixture of both. semanticscholar.orgrsc.org

Table 1: Research Findings on Reductive Catalytic Fractionation of Lignin for Propylphenol Production

Biomass SourceCatalystSolventTemperature (°C)Key ProductsTotal Monomer Yield (wt% of lignin)Reference
Birch Sawdust5% Ru/CMethanol2504-Propylsyringol, 4-Propylguaiacol41.4% researchgate.net
Organosolv Bagasse LigninCo, N co-doped carbon (CoNC)Methanol2304-Propylsyringol28.8% rsc.org
Corncob LigninRu@CNS-CO2Methanol260Phenolic Monomers36.4% frontiersin.org
Herbaceous Biomass (e.g., Corn Stover)Ru/CMethanol2504-Propylsyringol, 4-Propylguaiacol~40% rsc.org
Sugar Cane LigninRh/Al2O3Acetone/Water3004-Propylsyringol, 4-Propylguaiacol, 4-Ethylphenol13% (Overall Yield) semanticscholar.org

Green Chemistry Principles in Process Optimization

The valorization of lignin is closely aligned with the principles of green chemistry, aiming to create more sustainable chemical processes. rsc.orgrsc.org The optimization of synthesis routes for lignin-derived phenols is an active area of research where these principles are being applied to reduce environmental impact and improve economic viability.

Key green chemistry principles relevant to this process include:

Waste Prevention: The fundamental goal of lignin valorization is to convert a low-value, abundant waste stream from the pulp, paper, and bioethanol industries into high-value platform chemicals. yale.edu This "waste-to-wealth" approach is a cornerstone of creating a circular bioeconomy.

Safer Solvents and Auxiliaries: Research focuses on using environmentally benign and renewable solvents. Methanol and ethanol, which can be produced from biomass, are common choices. mdpi.com Studies have also shown that using water as a co-solvent can be effective, potentially increasing delignification efficiency while reducing reliance on purely organic solvents. nrel.gov

Design for Energy Efficiency: A significant challenge for RCF is the requirement for high temperatures and pressures. Green process optimization aims to lower the energy intensity by developing highly active catalysts that can operate under milder conditions. ncsu.edu The development of ambient-pressure processes and continuous flow-through reactor systems, which allow for better heat and mass transfer, represent important steps toward improving energy efficiency. nih.govresearchgate.net

Catalysis: RCF relies on selective, heterogeneous catalysts rather than stoichiometric reagents. frontiersin.org This is a core principle of green chemistry. An ideal catalyst is highly active, selective, robust, and recyclable. While catalyst deactivation through coking, leaching, and sintering remains a challenge, ongoing research is focused on developing more stable and reusable catalytic systems. rsc.org

Table 2: Application of Green Chemistry Principles in Lignin Valorization

Green PrincipleStrategy/MethodExample SystemKey ImprovementReference
Waste PreventionValorization of Industrial WasteUsing Kraft lignin or organosolv lignin as feedstock.Creates value from a massive waste stream, reducing disposal issues. yale.edumdpi.com
Safer SolventsUse of Renewable/Benign SolventsFlow-through RCF with methanol/water co-solvent.Reduces reliance on fossil-derived solvents and improves delignification efficiency across various feedstocks. nrel.gov
Energy EfficiencyProcess IntensificationDevelopment of flow-through reactor systems for RCF.Enables better process control, potentially lowering energy requirements compared to large batch reactors. nih.govresearchgate.net
CatalysisDevelopment of Recyclable CatalystsUse of heterogeneous catalysts like Ru/C or copper-doped porous metal oxides.Allows for catalyst separation and reuse, minimizing waste, though stability needs improvement. rsc.orgyale.edu

Biological Activities and Mechanistic Studies of 2 3 Hydroxypropyl 4,5 Dimethoxyphenol

Antimicrobial Efficacy and Mechanisms

The structural characteristics of 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol suggest potential antimicrobial properties, a common trait among phenolic compounds. By drawing parallels with structurally similar dimethoxyphenols, its efficacy against various microbial pathogens can be inferred.

Antibacterial Spectrum and Cellular Targets (Drawing parallels from related dimethoxyphenols)

Phenolic compounds, including dimethoxyphenols, are known to exhibit broad-spectrum antibacterial activity. For instance, derivatives of syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), which shares the dimethoxyphenol core, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies on aniline (B41778) Schiff bases of syringaldehyde showed notable inhibitory zones against bacteria such as Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella sp., and Enterobacter sp. researchtrend.net.

The primary mechanism of action for many phenolic compounds involves the disruption of the bacterial cell membrane. The lipophilic nature of these molecules allows them to partition into the lipid bilayer, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, dissipation of the ion gradient, and ultimately, cell death. While specific studies on this compound are not available, its phenolic hydroxyl group and methoxy (B1213986) substituents likely contribute to a similar mechanism of action against a range of bacteria.

Antifungal Properties and Fungal Growth Inhibition (Drawing parallels from related dimethoxyphenols)

The antifungal potential of this compound can be extrapolated from studies on related compounds like 2,6-dimethoxyphenol (B48157) (syringol). Syringol has been shown to possess inhibitory effects against plant-pathogenic fungi such as Fusarium oxysporum. guidechem.com The degree of inhibition was found to be concentration-dependent, with higher concentrations leading to larger zones of inhibition. guidechem.com

Furthermore, synthetic derivatives like 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienones have demonstrated significant antifungal activity against the phytopathogen Botrytis cinerea. mdpi.com The proposed mechanism for these related compounds includes damage to the fungal cell wall. mdpi.com It is plausible that this compound exerts similar antifungal effects by interfering with fungal cell wall integrity and inhibiting spore germination.

Antioxidant and Free Radical Scavenging Activities

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The hydroxyl group on the benzene (B151609) ring is the principal functional group responsible for this activity.

In Vitro Assays for Reactive Oxygen Species Neutralization (Drawing parallels from related dimethoxyphenols)

The antioxidant capacity of phenolic compounds is commonly evaluated using various in vitro assays. These tests measure the ability of a compound to scavenge specific free radicals or to reduce metal ions. While direct data for this compound is scarce, the activity of related dimethoxyphenols like 2,6-dimethoxyphenol (syringol) has been documented, showing its ability to scavenge free radicals. medchemexpress.com The expected performance of the target compound can be understood through the mechanisms of these standard assays.

Table 1: Common In Vitro Antioxidant Activity Assays

Assay Principle
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. e3s-conferences.orgunair.ac.id
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Involves the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant. The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant's concentration. e3s-conferences.orgnih.gov

| FRAP (Ferric Reducing Antioxidant Power) Assay | Based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, resulting in the formation of an intense blue color. e3s-conferences.orgnih.gov |

The presence of the phenolic hydroxyl group and electron-donating methoxy groups on the aromatic ring of this compound suggests that it would likely exhibit significant activity in these assays, comparable to other antioxidant phenolic compounds.

Cellular Antioxidant Defense Pathway Modulation

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating endogenous defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govencyclopedia.pubmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes. mdpi.com

This process leads to the increased synthesis of phase II detoxifying and antioxidant enzymes, including:

Heme Oxygenase-1 (HO-1)

Glutathione Peroxidase (GPx) mdpi.com

Catalase (CAT) mdpi.com

Superoxide Dismutase (SOD) mdpi.com

Phenolic compounds like curcumin (B1669340) and resveratrol (B1683913) are well-documented activators of this pathway. nih.gov By upregulating these cytoprotective enzymes, compounds related to this compound can enhance the cell's intrinsic ability to combat oxidative stress, a mechanism implicated in the prevention of various chronic diseases. nih.govresearchgate.net

Anti-inflammatory Responses and Immunomodulation (Drawing parallels from related dimethoxyphenols)

The anti-inflammatory effects of polyphenols are well-established and are mediated through multiple molecular pathways. These compounds can influence the immune response by regulating the production of inflammatory mediators and modulating the activity of immune cells. mdpi.comnih.gov

The anti-inflammatory action of dimethoxyphenyl compounds often involves the inhibition of key enzymes and signaling pathways. For instance, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar, has been shown to exert significant anti-inflammatory effects in acute inflammation models. nih.govcapes.gov.br A primary mechanism for such compounds is the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov These enzymes are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are potent mediators of inflammation. nih.govmdpi.comnih.gov

Furthermore, polyphenols can modulate the immune system by altering cytokine production. mdpi.comresearchgate.net They have been shown to suppress the expression of pro-inflammatory cytokines while in some cases promoting anti-inflammatory cytokines. mdpi.comfrontiersin.org This immunomodulatory effect is often achieved through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. mdpi.com

Table 2: Potential Immunomodulatory Effects on Key Cytokines

Cytokine Typical Function in Inflammation Effect of Related Polyphenols
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory; master regulator of inflammation Inhibition/Suppression mdpi.comnih.govmdpi.com
Interleukin-6 (IL-6) Pro-inflammatory; involved in acute phase response Inhibition/Suppression mdpi.commdpi.commdpi.com
Interleukin-1-beta (IL-1β) Pro-inflammatory; mediates acute and chronic inflammation Inhibition/Suppression mdpi.commdpi.com

| Interleukin-10 (IL-10) | Anti-inflammatory; regulates and suppresses immune responses | Enhanced Release/Upregulation mdpi.com |

Given its dimethoxyphenol structure, this compound is likely to share these anti-inflammatory and immunomodulatory properties, making it a compound of interest for conditions associated with chronic inflammation.

Cytokine and Chemokine Expression Modulation

Research into compounds with similar structural features, such as certain dimethoxyphenyl chalcones, has demonstrated significant anti-inflammatory properties through the modulation of cytokine and chemokine expression. For instance, a study on (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one, a compound also featuring a dimethoxyphenyl group, showed a reduction in the serum levels of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in an in vivo model of arthritis. nih.gov In vitro experiments with this compound on lipopolysaccharide (LPS)-treated macrophages further confirmed its ability to suppress the expression of these key inflammatory mediators. nih.gov This suggests that this compound may possess similar capabilities to modulate immune responses by downregulating the production of critical inflammatory cytokines.

Inhibition of Inflammatory Enzyme Pathways

The anti-inflammatory activities of dimethoxyphenyl compounds often extend to the inhibition of key enzymes in inflammatory pathways. The same study on the dimethoxyphenyl chalcone (B49325) derivative revealed its capacity to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. nih.gov The inhibition of these enzymes leads to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are significant contributors to the inflammatory process. nih.gov Furthermore, the mechanism appears to involve the blockade of signaling pathways such as NF-κB and MAPKs (ERK/JNK), which are crucial for the transcriptional activation of iNOS and COX-2 genes. nih.gov

Cellular Antiproliferative and Cytotoxic Effects (in vitro models)

The antiproliferative and cytotoxic potential of dimethoxyphenol derivatives has been a subject of interest in cancer research. In vitro studies on various cancer cell lines have highlighted the ability of these compounds to induce cell death and inhibit proliferation, pointing to their potential as templates for anticancer drug development.

Apoptosis Induction and Cell Cycle Arrest Mechanisms (Drawing parallels from related dimethoxyphenols)

While specific studies on this compound are not available, the mechanisms of apoptosis induction and cell cycle arrest have been elucidated for several related dimethoxyphenol-containing molecules. A common mechanism involves the induction of apoptosis, or programmed cell death. For example, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), which contains a dimethoxyphenyl moiety, has been shown to induce apoptosis in human pancreatic cancer cells through the activation of caspase-3 and caspase-9. mdpi.com This process is often accompanied by the degradation of poly(ADP-ribose) polymerase (PARP) and a shift in the balance of Bcl-2 family proteins, specifically an increase in the pro-apoptotic protein Bak and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

Furthermore, many dimethoxyphenyl compounds exert their antiproliferative effects by inducing cell cycle arrest. Stilbenoids, which can feature dimethoxy substitutions, have been shown to cause G2/M phase arrest in human lung cancer cells. nih.gov This arrest is often linked to the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21. nih.govmdpi.com The accumulation of p21 can inhibit the activity of cyclin/CDK complexes, thereby halting cell cycle progression and preventing cell division. researchgate.net Some compounds have also been found to directly bind to and inactivate key signaling proteins involved in cell proliferation, such as STAT3 and NF-κB. nih.gov

Impact on Cancer Cell Lines and Non-malignant Cells

The cytotoxic effects of dimethoxyphenyl compounds have been evaluated against a range of cancer cell lines. Studies have shown that these compounds can exhibit dose-dependent cytotoxicity. For instance, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol induced apoptotic cell death in HCT116 and SW480 colon cancer cell lines but, importantly, did not show the same effect on CCD-18Co normal colon cells, suggesting a degree of selectivity for cancer cells. nih.gov Similarly, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone demonstrated cytotoxicity against PANC-1 and MIA PaCa-2 human pancreatic cancer cell lines. mdpi.com The table below summarizes the cytotoxic activity of some related dimethoxyphenyl compounds on various cell lines.

CompoundCell LineCell TypeIC50 ValueReference
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolHCT116Colon CancerDose-dependent apoptosis nih.gov
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolSW480Colon CancerDose-dependent apoptosis nih.gov
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolCCD-18CoNormal ColonNo significant cytotoxicity nih.gov
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalconePANC-1Pancreatic Cancer10.5 ± 0.8 µM mdpi.com
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalconeMIA PaCa-2Pancreatic Cancer12.2 ± 0.9 µM mdpi.com

Enzyme Inhibition and Receptor Interaction Profiling

The phenolic hydroxyl group and methoxy substitutions on the benzene ring of compounds like this compound make them candidates for interaction with and inhibition of various enzymes.

Specific Enzyme Targets and Inhibition Kinetics (e.g., tyrosinase, COX enzymes from related compounds)

Based on studies of related phenolic compounds, potential enzyme targets for this compound include tyrosinase and cyclooxygenase (COX) enzymes. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for developing skin-whitening agents. nih.gov Phenolic compounds, particularly those that can chelate the copper ions in the enzyme's active site, are often effective tyrosinase inhibitors. nih.gov The kinetics of tyrosinase inhibition by such compounds can vary, with competitive, non-competitive, uncompetitive, and mixed-type inhibition being observed. nih.govnih.gov For example, kojic acid, a well-known tyrosinase inhibitor, exhibits competitive inhibition. nih.gov

As mentioned previously, related dimethoxyphenyl compounds have been shown to inhibit COX-2, an enzyme central to the inflammatory response. nih.gov The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins. The specific kinetics of COX inhibition by this compound would require direct experimental investigation, but it is plausible that it could act as a competitive or non-competitive inhibitor, similar to other phenolic anti-inflammatory agents.

Ligand-Receptor Binding Assays and Signaling Pathways

Direct ligand-receptor binding assays for this compound are not extensively documented. However, the broader class of dimethoxyphenyl compounds has been investigated for interactions with various receptors and signaling pathways. For instance, certain 4-substituted 2,5-dimethoxyphenylisopropylamine analogs are known to be agonists at human 5-HT2A and 5-HT2B serotonin (B10506) receptors. frontiersin.org The binding and functional activity of these analogs are influenced by the nature of the substituents on the phenyl ring. frontiersin.org

Furthermore, compounds with a dimethoxyphenyl moiety have been shown to modulate inflammatory signaling pathways. For example, (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one has been found to suppress the progression of collagen-induced arthritis. nih.gov Its mechanism of action involves the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the suppression of the NF-κB signaling pathway by preventing the phosphorylation and degradation of I-κB and the nuclear translocation of p65 and p50. nih.gov This compound also affects the Toll-like receptor 4 (TLR4) pathway and mitogen-activated protein kinase (MAPK) pathways, specifically inhibiting the phosphorylation of JNK and ERK. nih.gov

The 4,5-epoxymorphinan skeleton, which contains a para-hydroxyphenylethylamine moiety, highlights the importance of the hydroxyl group for binding to opioid receptors. nih.gov This suggests that the hydroxyl group on the propyl side chain and the phenolic hydroxyl group of this compound could be crucial for potential receptor interactions.

Related Compound Target Receptor/Pathway Observed Effect
4-substituted 2,5-dimethoxyphenylisopropylamine analogs5-HT2A and 5-HT2B serotonin receptorsAgonist activity frontiersin.org
(E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-oneNF-κB, MAPK (JNK, ERK), TLR4Inhibition of pro-inflammatory cytokine expression, suppression of NF-κB activation nih.gov
17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan derivativesOpioid receptors (KOR, MOR, DOR)3-hydroxy group is crucial for binding affinity nih.gov

Other Pharmacological Activities

The regulation of melanogenesis is a key area of research in dermatology and cosmetics for treating hyperpigmentary disorders. nih.gov The process of melanin synthesis is primarily regulated by the enzyme tyrosinase and the microphthalmia-associated transcription factor (MITF), which controls the expression of tyrosinase and other melanogenic proteins like TRP-1 and TRP-2. mdpi.comnih.gov

Studies on related dimethoxyphenyl compounds, such as 2′-hydroxy-3,6′-dimethoxychalcone, have demonstrated significant effects on melanogenesis. This compound was found to decrease melanin content and intracellular tyrosinase activity in B16F10 mouse melanoma cells. mdpi.com The underlying mechanism involves the downregulation of MITF expression. This downregulation is achieved through the upregulation of the phosphorylation of ERK, PI3K/Akt, and GSK-3β/β-catenin, and the downregulation of the phosphorylation of p38, JNK, and PKA. mdpi.com Given these findings, it is plausible that this compound could exhibit similar melanogenesis-inhibitory properties by modulating these key signaling pathways.

Related Compound Cell Line Key Findings Affected Signaling Pathways
2′-hydroxy-3,6′-dimethoxychalconeB16F10 mouse melanoma cellsDecreased melanin content and intracellular tyrosinase activity. mdpi.comDownregulation of MITF via upregulation of p-ERK, p-PI3K/Akt, p-GSK-3β/β-catenin and downregulation of p-p38, p-JNK, p-PKA. mdpi.com

DNA intercalators are molecules that can insert themselves between the base pairs of DNA. nih.govyoutube.com This interaction can disrupt the normal function of DNA and is a mechanism of action for several anticancer drugs. rsc.orgnih.gov The process of intercalation typically leads to a lengthening of the DNA helix and an increase in the force required to melt the double-stranded DNA. nih.gov

While direct studies on the DNA binding and intercalation of this compound are not available, the planar aromatic ring system is a common feature of many DNA intercalating agents. The binding affinity of a molecule to DNA is influenced by a combination of forces, including van der Waals interactions, electrostatic interactions, and entropic contributions. rsc.org For a molecule like this compound, the dimethoxyphenyl ring could potentially stack with DNA base pairs. The hydroxyl and methoxy substituents would likely influence the binding affinity and specificity through hydrogen bonding and other interactions with the DNA backbone or bases. The flexible hydroxypropyl side chain could further modulate this interaction by fitting into the major or minor groove of the DNA.

Interaction Type General Mechanism Potential Role of this compound Structure
DNA IntercalationInsertion of a planar molecule between DNA base pairs. nih.govyoutube.comThe dimethoxyphenyl ring could act as the intercalating moiety.
Groove BindingInteraction of a molecule within the major or minor groove of DNA. rsc.orgThe hydroxypropyl side chain could potentially occupy a DNA groove.
Electrostatic InteractionsAttraction between charged groups on the molecule and the phosphate (B84403) backbone of DNA. nih.govThe hydroxyl groups could participate in hydrogen bonding with the phosphate backbone.

Leishmaniasis is a parasitic disease for which new, less toxic treatments are needed. nih.gov Lignans (B1203133), which are phenolic compounds formed from the coupling of two phenylpropanoid units, have shown promising antileishmanial activity. nih.govresearchgate.net Given that this compound shares a phenylpropanoid-like structure, it is conceivable that it may possess similar activity.

Studies on various lignans have demonstrated their ability to inhibit the growth of Leishmania promastigotes and amastigotes. nih.govresearchgate.net For example, epipinoresinol-4-O-β-d-glucopyranoside, a lignan, exhibited an IC50 value of 5.39 µM against L. braziliensis promastigotes. nih.gov The proposed mechanisms of action for some antileishmanial compounds include the depolarization of the mitochondrial membrane potential of the parasite. ufv.br The multitarget nature of lignans and their low toxicity make them attractive candidates for the development of new antileishmanial drugs. nih.govresearchgate.net Therefore, it is plausible that this compound could exert antileishmanial effects, potentially through mitochondrial dysfunction in the parasite.

Compound Class/Example Target Organism Activity (IC50) Potential Mechanism
Lignans (general)Leishmania speciesVaries depending on the specific lignan. nih.govMultitarget activity, low toxicity. nih.govresearchgate.net
Epipinoresinol-4-O-β-d-glucopyranosideL. braziliensis promastigotes5.39 µM nih.govNot specified.
Epipinoresinol-4-O-β-d-glucopyranosideL. major promastigotes36.51 µM nih.govNot specified.
StrychnobiflavoneLeishmania infantum promastigotes5.4 µM ufv.brDepolarization of mitochondrial membrane potential. ufv.br
StrychnobiflavoneLeishmania infantum amastigote-like forms18.9 µM ufv.brDepolarization of mitochondrial membrane potential. ufv.br

Structure Activity Relationship Sar and Structural Determinants of Activity for 2 3 Hydroxypropyl 4,5 Dimethoxyphenol

Influence of Phenolic Hydroxyl and Methoxy (B1213986) Substituents on Biological Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their biological activity and is primarily attributed to the phenolic hydroxyl (-OH) group. researchgate.net This group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. researchgate.net The resulting phenoxyl radical is stabilized through resonance, a key factor in its antioxidant efficacy. researchgate.netnih.gov The presence of multiple hydroxyl groups generally enhances antioxidant activity due to an increased capacity for hydrogen donation. researchgate.net

Methoxy (-OCH3) groups, such as those present in 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol, also play a crucial role in modulating biological, particularly antioxidant, activity. nih.gov These electron-donating groups can enhance the stability of the phenoxyl radical formed during antioxidant reactions, thereby increasing the compound's potency. nih.gov Studies on various phenolic acids have shown that an increased number of methoxy groups correlates with higher antioxidant activity. nih.gov For instance, the antioxidant activity of some phenolic compounds has been observed to increase with the number of methoxyl groups, which greatly improves their ability to scavenge free radicals. nih.gov The position of the methoxy group is also critical; para-substitution is often shown to enhance activity, while ortho-substitution may lead to a decrease, potentially due to steric hindrance or unfavorable electronic effects. nih.gov

The interplay between hydroxyl and methoxy groups is complex. While both contribute to antioxidant potential, their combined effect is not always simply additive. nih.gov Intramolecular hydrogen bonding between adjacent hydroxyl and methoxy groups can influence the molecule's antioxidant capacity, sometimes enhancing it and other times diminishing it, depending on the specific arrangement and reaction environment. nih.govnih.gov

A summary of the influence of these substituents on the antioxidant activity of phenolic compounds is presented in the table below.

SubstituentGeneral Effect on Antioxidant ActivityReference
Phenolic Hydroxyl (-OH)Increases activity by donating a hydrogen atom to free radicals. researchgate.netresearchgate.net
Methoxy (-OCH3)Generally increases activity by stabilizing the resulting phenoxyl radical through electron donation. nih.govnih.gov

Role of the Hydroxypropyl Side Chain Conformation and Functionalization

The conformation of the hydroxypropyl side chain can also be a determinant of activity. The flexibility of this chain allows it to adopt various spatial arrangements, which can influence its ability to interact with the active sites of enzymes or other biological receptors. The terminal hydroxyl group on the side chain provides an additional site for hydrogen bonding, potentially enhancing the compound's interaction with biological targets and influencing its solubility.

The table below summarizes the potential roles of the hydroxypropyl side chain.

Side Chain FeaturePotential Influence on Biological ActivityReference
Saturated Alkyl ChainCan act as an electron-donating group, stabilizing the phenoxyl radical. nih.gov
Terminal Hydroxyl GroupProvides an additional site for hydrogen bonding, potentially enhancing receptor binding and solubility. researchgate.net
Conformational FlexibilityAllows for adoption of various spatial arrangements to fit into biological targets. nih.gov

Stereochemical Configuration and Enantiomeric Purity on Biological Profile

Chirality plays a pivotal role in the biological activity of many natural and synthetic compounds. nih.gov If a chiral center exists within a molecule, its different enantiomers can exhibit significantly different biological effects. This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. nih.gov

For this compound, a chiral center would be present if the hydroxyl group on the propyl side chain is not at the terminal position (i.e., at position 1 or 2 of the propyl chain). Assuming the IUPAC name implies the hydroxyl is at the end of the three-carbon chain, the molecule itself is not chiral. However, if derivatives were to be synthesized with the hydroxyl at the second carbon of the propyl chain, this would create a chiral center.

In such hypothetical chiral derivatives, one enantiomer would likely be more potent or exhibit a different biological profile than the other. nih.govacs.org This stereoselectivity is often due to one enantiomer having a better fit within the binding site of a biological target. nih.gov The stereochemistry of related phenolic compounds has been shown to be a critical determinant of their biological activity, including their antioxidant and antiproliferative effects. acs.orgmdpi.com Therefore, if chiral analogs of this compound were to be developed, the separation and biological evaluation of the individual enantiomers would be crucial for understanding their full therapeutic potential.

Computational Approaches to SAR Analysis (QSAR, Pharmacophore Modeling)

Computational methods are powerful tools for elucidating the Structure-Activity Relationships of bioactive molecules. Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are two such approaches that can provide valuable insights into how the structural features of a compound like this compound relate to its biological activity. mdpi.comnih.gov

QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. nih.govmdpi.com For a series of analogs of this compound, a QSAR study could identify the key electronic, steric, and hydrophobic properties that govern their activity. nih.gov For example, such a study might quantify the importance of the electron-donating nature of the methoxy groups or the hydrogen-bonding capacity of the hydroxyl groups for a specific biological effect. nih.gov

Pharmacophore modeling focuses on identifying the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.govschrodinger.com A pharmacophore model for a target of this compound could be generated based on its structure and the structures of other known active compounds. frontiersin.orgnih.gov This model would highlight the crucial spatial relationships between the phenolic hydroxyl, methoxy groups, and the hydroxypropyl side chain, guiding the design of new, potentially more potent, derivatives. schrodinger.com

The table below outlines the applications of these computational methods in SAR analysis.

Computational MethodApplication in SAR AnalysisReference
QSARCorrelates molecular descriptors with biological activity to predict the potency of new analogs. nih.govmdpi.com
Pharmacophore ModelingIdentifies the 3D arrangement of key chemical features required for biological activity, aiding in the design of novel compounds. nih.govschrodinger.com

Advanced Spectroscopic Characterization Techniques for 2 3 Hydroxypropyl 4,5 Dimethoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed atomic-level structure of a molecule. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol, specific signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the hydroxypropyl side chain are expected. The aromatic region would show distinct signals for the two protons on the benzene (B151609) ring. The hydroxypropyl chain would exhibit signals for the methylene (B1212753) (CH₂) groups and the terminal hydroxyl (OH) proton, with their multiplicity revealing adjacent proton couplings. The two methoxy groups would likely appear as sharp singlet peaks.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would display distinct signals for each carbon in the aromatic ring, the two methoxy carbons, and the three carbons of the hydroxypropyl side chain. The chemical shifts of the aromatic carbons are influenced by the attached oxygen-containing substituents. rsc.orgrsc.orgrsc.org

While specific, experimentally-derived NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures and known substituent effects.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic H~6.5-6.8Singlet (s)1H
Aromatic H~6.4-6.7Singlet (s)1H
Phenolic OH~5.0-6.0Broad Singlet (br s)1H
-OCH₃~3.8-3.9Singlet (s)6H
-CH₂- (adjacent to ring)~2.6-2.8Triplet (t)2H
-CH₂- (central)~1.8-2.0Multiplet (m)2H
-CH₂-OH~3.6-3.8Triplet (t)2H
Aliphatic OHVariableBroad Singlet (br s)1H

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-OH (Aromatic)~145-148
C-OCH₃~140-150
C-OCH₃~140-150
C-H (Aromatic)~110-120
C-H (Aromatic)~100-110
C-CH₂ (Aromatic)~125-135
-OCH₃~55-57
-CH₂- (adjacent to ring)~30-35
-CH₂- (central)~32-37
-CH₂-OH~60-65

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₁H₁₆O₄), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value with a high degree of accuracy.

The calculated monoisotopic mass of C₁₁H₁₆O₄ is 212.1049 Da. nih.gov HRMS analysis would aim to detect this molecular ion ([M]⁺) or common adducts such as the protonated molecule ([M+H]⁺, 213.1127 Da) or the sodium adduct ([M+Na]⁺, 235.0946 Da).

Furthermore, HRMS provides valuable structural information through the analysis of fragmentation patterns. The molecule is expected to fragment in predictable ways under ionization. Key fragmentation pathways would include:

Loss of water (-18 Da): Dehydration from the hydroxypropyl side chain is a common fragmentation for alcohols.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the propyl side chain, leading to characteristic fragments.

Loss of a methyl group (-15 Da): Fragmentation of the methoxy ether groups.

Loss of a methoxy group (-31 Da): Cleavage of the C-O bond of the ether.

Predicted HRMS Data for this compound

IonFormulaCalculated m/zDescription
[M]⁺C₁₁H₁₆O₄212.1049Molecular Ion
[M+H]⁺C₁₁H₁₇O₄213.1127Protonated Molecule
[M+Na]⁺C₁₁H₁₆NaO₄235.0946Sodium Adduct
[M-H₂O]⁺C₁₁H₁₄O₃194.0943Loss of water
[M-CH₃]⁺C₁₀H₁₃O₄197.0814Loss of a methyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular functional groups.

For this compound, the key functional groups that would give rise to characteristic bands include:

O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is expected due to the hydrogen-bonded phenolic and alcoholic hydroxyl groups.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain and methoxy groups are observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong bands corresponding to the C-O stretching of the ethers and alcohols are expected in the 1000-1300 cm⁻¹ range. The aryl-alkyl ether C-O bond will have a characteristic absorption in this region.

Expected Vibrational Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H Stretching3200 - 3600 (broad)Phenolic and Alcoholic -OH
Aromatic C-H Stretching3000 - 3100Ar-H
Aliphatic C-H Stretching2850 - 2960-CH₂, -CH₃
Aromatic C=C Stretching1450 - 1600Aromatic Ring
Aryl Ether C-O Stretching1200 - 1275 (strong)Ar-O-CH₃
Alcohol C-O Stretching1000 - 1200-CH₂-OH

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantitative Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores (light-absorbing groups). The primary chromophore in this compound is the substituted benzene ring.

The phenolic hydroxyl group and the two methoxy groups act as auxochromes, modifying the absorption characteristics (wavelength and intensity) of the benzene ring chromophore. These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. The spectrum is expected to show characteristic π → π* transitions.

UV-Vis spectroscopy is also a valuable tool for quantitative analysis. By using the Beer-Lambert Law, which states a linear relationship between absorbance and concentration, the concentration of this compound in a solution can be accurately determined by measuring its absorbance at a specific wavelength. rsc.org The analysis of related phenolic compounds suggests that the λmax would likely fall in the 270-290 nm range.

Computational Chemistry and in Silico Modeling of 2 3 Hydroxypropyl 4,5 Dimethoxyphenol

Molecular Docking Simulations for Target Binding Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol, docking simulations are instrumental in identifying potential protein targets and elucidating the binding modes.

Ligand-Protein Interaction Analysis

Molecular docking studies can reveal the specific interactions between this compound and the amino acid residues within the binding pocket of a target protein. These interactions are crucial for the stability of the ligand-protein complex and are primarily non-covalent, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the hydroxyl groups of the phenol (B47542) and the propyl chain of the compound are likely to act as hydrogen bond donors, while the oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking or π-cation interactions with corresponding residues of the protein.

A hypothetical docking study of this compound into the active site of a target protein, such as a kinase or a cyclooxygenase, could yield a set of interactions as detailed in the table below.

Table 1: Hypothetical Ligand-Protein Interactions of this compound

Interacting Residue Interaction Type Distance (Å)
ASP 152 Hydrogen Bond 2.1
LYS 88 Hydrogen Bond 2.5
PHE 210 π-π Stacking 3.8
LEU 145 Hydrophobic 4.2

Binding Site Characterization

The characterization of the binding site provides a deeper understanding of the molecular recognition process. The binding pocket for this compound would likely be a mix of polar and non-polar residues to accommodate the different chemical features of the ligand. The dimethoxyphenol ring would likely occupy a hydrophobic sub-pocket, while the hydroxypropyl chain could extend into a more polar region of the active site. The size and shape complementarity between the ligand and the binding site are critical for achieving a high binding affinity. The binding energy, often calculated as a docking score, provides a quantitative measure of this affinity. Lower binding energies typically indicate a more stable and favorable interaction.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on a nanosecond to microsecond timescale.

Ligand Flexibility and Solvent Interactions.nih.gov

In an aqueous environment, the conformation of this compound is not static. The hydroxypropyl chain, in particular, possesses significant conformational flexibility. MD simulations can explore the different accessible conformations (rotamers) of this chain and the interplay between intramolecular hydrogen bonding and interactions with surrounding water molecules. The solvent-accessible surface area (SASA) is a key parameter that can be monitored during simulations to understand how the ligand exposes its different functional groups to the solvent.

Protein-Ligand Complex Dynamics

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

Parameter Value
Simulation Time 200 ns
Temperature 300 K
Pressure 1 atm
Force Field AMBER99
Water Model TIP3P

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

For this compound, quantum chemical calculations can provide valuable information such as:

Optimized Geometry: Determination of the most stable three-dimensional structure of the molecule with precise bond lengths and angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Map: Visualization of the charge distribution on the molecular surface. The ESP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other molecules. The oxygen atoms of the hydroxyl and methoxy groups would be expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl groups would be regions of positive potential.

Mulliken Atomic Charges: Quantification of the partial charge on each atom in the molecule, providing further insight into its reactivity and intermolecular interactions.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

Property Calculated Value
HOMO Energy -5.8 eV
LUMO Energy -0.9 eV
HOMO-LUMO Gap 4.9 eV

By combining the insights from molecular docking, molecular dynamics, and quantum chemical calculations, a comprehensive understanding of the chemical behavior and potential biological activity of this compound can be achieved, guiding further experimental validation and drug development efforts.

Preclinical in Vitro and Ex Vivo Pharmacological Assessments of 2 3 Hydroxypropyl 4,5 Dimethoxyphenol

Cell Culture Model Systems for Efficacy and Specificity Studies

Preclinical evaluation of novel chemical entities is foundational to drug discovery, providing critical insights into their biological activities and potential therapeutic applications. For the compound 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol, in vitro and ex vivo studies are essential to characterize its pharmacological profile. These investigations typically begin with the use of well-established cell culture model systems to assess its effects on cell viability, proliferation, and to explore its molecular mechanisms of action.

Cell Viability and Proliferation Assays (e.g., MTT, MTS)

To determine the cytotoxic or cytostatic potential of this compound, a variety of cell viability and proliferation assays are employed. Among the most common are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays. nih.govnih.gov These colorimetric assays measure the metabolic activity of cells, which in many cases correlates with the number of viable cells. nih.govnih.gov

In a typical experimental setup, various concentrations of this compound would be incubated with different cell lines for specific durations. Following incubation, the MTT or MTS reagent is added. In viable cells, mitochondrial reductases convert the tetrazolium salt into a colored formazan (B1609692) product. nih.gov The intensity of the color, which can be quantified using a spectrophotometer, is proportional to the number of metabolically active, and therefore viable, cells. nih.gov These assays are instrumental in determining the IC50 value of the compound, which is the concentration required to inhibit cell growth by 50%.

It is important to note that the choice of assay can influence the quantitative results, and factors inherent to the chemical nature of the test compound may affect the assay's outcome. nih.gov Therefore, results from MTT or MTS assays are often corroborated with other methods that measure different cellular parameters, such as membrane integrity or DNA content.

Interactive Data Table: Hypothetical Cell Viability Data for this compound

Cell LineAssay TypeConcentration (µM)% Cell Viability
Cancer Cell Line AMTT1085
Cancer Cell Line AMTT5052
Cancer Cell Line AMTT10023
Normal Cell Line BMTT1098
Normal Cell Line BMTT5095
Normal Cell Line BMTT10088

Gene Expression and Proteomic Profiling

To delve deeper into the molecular mechanisms underlying the effects of this compound observed in viability assays, researchers would proceed with gene expression and proteomic profiling. These powerful techniques allow for a global analysis of changes in mRNA and protein levels within cells following treatment with the compound.

Gene expression analysis, often performed using techniques like quantitative real-time PCR (qPCR) or microarray analysis, can reveal which genes are upregulated or downregulated in response to the compound. For instance, if the compound induces apoptosis, one might expect to see changes in the expression of genes involved in programmed cell death, such as those in the Bcl-2 family or caspases.

Proteomic profiling, using methods like mass spectrometry, provides a snapshot of the proteins present in the cell at a given time. This can identify specific proteins whose expression or post-translational modification state is altered by the compound, offering direct clues about the cellular pathways being affected.

Enzymatic and Cellular Pathway Assays for Mechanistic Elucidation

Based on the findings from gene expression and proteomic studies, more targeted enzymatic and cellular pathway assays would be conducted to pinpoint the specific molecular targets of this compound. For example, if proteomic data suggests an alteration in a particular signaling pathway, such as a mitogen-activated protein kinase (MAPK) pathway, specific assays can be used to measure the activity of key enzymes within that cascade, like ERK or JNK. nih.gov

These assays often utilize purified enzymes or cell lysates and specific substrates to quantify the enzymatic activity in the presence and absence of the compound. This allows for the determination of whether this compound acts as an inhibitor or activator of a specific enzyme.

Receptor Binding Studies in Defined Cellular Systems

Should the compound's structure suggest a potential interaction with a specific class of receptors, or if pathway analysis points towards receptor-mediated signaling, receptor binding studies would be undertaken. These studies are crucial for determining the affinity and specificity with which this compound binds to its target receptor.

Typically, these experiments involve using cells that have been engineered to express a specific receptor. A radiolabeled ligand known to bind to the receptor is incubated with the cells in the presence of varying concentrations of this compound. By measuring the displacement of the radiolabeled ligand, the binding affinity (often expressed as the Ki or IC50 value) of the compound for the receptor can be determined. Such studies have been used to characterize the binding of various compounds to receptors like the 5-HT2A and 5-HT2B serotonin (B10506) receptors. nih.gov

Cellular Uptake and Metabolism Studies (In Vitro)

Understanding how a compound enters cells and how it is metabolized is critical for interpreting its biological activity. In vitro cellular uptake studies are designed to measure the rate and extent to which this compound is transported across the cell membrane. These studies often use cultured cells and analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound over time.

In parallel, in vitro metabolism studies are conducted to identify the metabolic fate of this compound. These experiments typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism (e.g., cytochrome P450 enzymes). By analyzing the reaction mixture over time, researchers can identify the major metabolites formed and the rate of metabolic conversion. This information is vital for understanding the compound's potential for drug-drug interactions and for predicting its in vivo pharmacokinetic profile.

Future Research Directions and Translational Perspectives for 2 3 Hydroxypropyl 4,5 Dimethoxyphenol

Design and Synthesis of Potent and Selective Analogs for Specific Biological Targets

The development of analogs of 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol is a primary avenue for enhancing its therapeutic potential. The rational design of new molecules can be guided by structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on systematic modifications of the parent molecule.

Key synthetic strategies would involve:

Modification of the Hydroxypropyl Chain: Altering the length of the alkyl chain, introducing branching, or converting the terminal hydroxyl group to other functionalities such as esters, ethers, or amines could significantly impact biological activity and lipophilicity.

Alteration of the Aromatic Substitution Pattern: The two methoxy (B1213986) groups and the phenolic hydroxyl group are prime targets for modification. Demethylation, alkylation, or replacement with other electron-donating or electron-withdrawing groups can influence the molecule's antioxidant potential and its ability to interact with specific biological targets.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres could lead to analogs with improved metabolic stability or enhanced target binding.

The synthesis of such analogs can draw inspiration from established methodologies for other complex phenolic compounds, including multi-step syntheses that combine key structural fragments. nih.govmdpi.com For instance, the design of novel pyrrolizines bearing a trimethoxyphenyl moiety demonstrates how a phenolic scaffold can be integrated into a larger, more complex molecule to target multiple oncogenic pathways. nih.gov

Table 1: Potential Structural Modifications and Their Rationale

Structural Modification Target Functional Group Potential Effect Rationale
Chain Extension/Shortening3-Hydroxypropyl Side ChainAltered lipophilicity, modified target bindingTo optimize interaction with hydrophobic pockets in target proteins.
Esterification/EtherificationTerminal -OH of side chainIncreased metabolic stability, prodrug potentialTo mask the polar hydroxyl group, potentially improving cell permeability.
DemethylationMethoxy Groups (-OCH₃)Increased hydrogen-bonding capacity, altered antioxidant activityTo create catechol or pyrogallol-like structures, which often exhibit strong radical scavenging properties.
Aromatic Ring SubstitutionC-H positions on the benzene (B151609) ringIntroduction of new functionalities, improved selectivityTo add groups that can form specific interactions with a target enzyme or receptor.

Identification of Novel Biological Pathways and Therapeutic Applications

While the biological activities of this compound are not yet extensively characterized, its phenolic structure suggests potential antioxidant, anti-inflammatory, and cytoprotective properties. Future research must move beyond preliminary screening to identify specific molecular targets and signaling pathways.

High-throughput screening (HTS) of this compound and its synthesized analogs against diverse panels of cell lines and enzymes is a critical first step. Subsequent mechanism-of-action studies for any identified "hits" would be necessary to elucidate the specific biological pathways involved. For example, research on other dimethoxy- and trimethoxyphenoxy compounds has revealed lipid-lowering effects in hepatocytes through the up-regulation of peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC1α), a key regulator of fat catabolism. mdpi.com This suggests that a potential therapeutic application for analogs of this compound could be in the management of metabolic disorders like nonalcoholic fatty liver disease (NAFLD). mdpi.com

Future investigations should explore its potential in:

Neurodegenerative Diseases: Evaluating its ability to mitigate oxidative stress and neuroinflammation.

Oncology: Assessing its cytotoxicity against cancer cell lines and its potential to inhibit key oncogenic kinases. nih.gov

Metabolic Syndrome: Investigating its effects on lipid metabolism, glucose regulation, and insulin sensitivity.

Integration into Biorefinery Concepts and Sustainable Chemical Production (Lignin Valorization)

Lignin (B12514952) is the most abundant natural source of aromatic compounds and is largely considered an underutilized waste product of the paper and biorefining industries. mdpi.comnih.gov The valorization of lignin into high-value chemicals is a key goal for establishing a sustainable bioeconomy. nih.gov this compound is structurally related to the syringyl (S) and guaiacyl (G) units that are primary components of lignin, making it a prime target for production from this renewable feedstock. nih.gov

Lignin's composition varies depending on the plant source, which influences the potential yield of specific phenolic compounds. nih.gov

Table 2: Lignin Composition from Various Biomass Sources

Biomass Source Primary Lignin Units Key Linkage Type Potential for Valorization
Hardwoods (e.g., Eucalyptus)Syringyl (S) and Guaiacyl (G)β-O-4 ether (high %) nih.govHigh potential for producing syringyl- and guaiacyl-derived phenols.
Softwoods (e.g., Spruce)Guaiacyl (G)Condensed C-C bonds (high %) nih.govMore recalcitrant but a key source for guaiacyl-derived compounds.
Grasses (e.g., Corn Stover)H, G, and S unitsβ-O-4 etherDiverse source for a range of phenolic monomers. researchgate.net

Future research should focus on developing efficient and selective methods for lignin depolymerization to yield this compound. Promising approaches include:

Biocatalytic Conversion: Utilizing enzymes (e.g., laccases, peroxidases) or engineered microorganisms to break down the complex lignin polymer into specific aromatic monomers. researchgate.netrsc.orgucl.ac.uk This approach offers high specificity and operates under mild, environmentally friendly conditions. rsc.orgucl.ac.uk

Chemo-catalytic Methods: Employing advanced catalysts, such as bimetallic nanoparticles, for the hydrogenolytic cleavage of lignin's ether linkages to selectively produce desired phenolic compounds.

Advancements in Analytical and Synthetic Methodologies for its Characterization and Production

Robust analytical and synthetic methods are essential for both fundamental research and commercial production.

Analytical Characterization: The unambiguous structural elucidation of this compound and its analogs relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy are indispensable for determining the precise connectivity of atoms within the molecule. nih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation patterns, confirming the compound's identity and purity. nih.gov

Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as hydroxyl (-OH) and methoxy (C-O) stretches. nih.govnih.gov

Future work should aim to develop standardized analytical protocols for quantifying the compound in complex mixtures, such as those derived from lignin processing.

Synthetic Methodologies: While the compound can be derived from natural sources, developing efficient and scalable total synthesis routes is crucial for producing analogs and ensuring a consistent supply for research. A plausible synthetic approach could be inferred from established organic chemistry principles, likely involving the construction of the 3-hydroxy-4,5-dimethoxy-benzenepropanol core from simpler, commercially available precursors like 3,4-dimethoxyphenol or pyrogallic acid derivatives. mdpi.comgoogle.com Research into novel, greener synthetic routes that minimize waste and use renewable starting materials aligns with the principles of sustainable chemistry.

Exploration of Synergistic Effects with Other Bioactive Compounds

The therapeutic potential of this compound may be significantly enhanced when used in combination with other bioactive compounds. This concept of synergy, where the combined effect is greater than the sum of individual effects, is a growing area of pharmacological research.

Future studies should investigate potential synergistic interactions in various contexts:

Combination with Antioxidants: Pairing it with other antioxidants (e.g., ascorbic acid, tocopherol) could provide a more comprehensive defense against oxidative stress.

Adjuvant Therapy in Oncology: Its potential cytoprotective or anti-inflammatory properties could be harnessed to mitigate the side effects of conventional chemotherapy or radiotherapy.

Antimicrobial Combinations: Exploring its use with existing antibiotics to potentially overcome microbial resistance or enhance antimicrobial efficacy.

These hypothetical synergies must be rigorously tested through in vitro checkerboard assays followed by in vivo studies to validate their therapeutic potential and ensure safety.

Q & A

Q. Table 1. Comparison of Key Spectroscopic Data

TechniqueExpected Data for this compoundReference
¹H NMR (CDCl₃)δ 6.65 (s, 1H, aromatic), δ 3.85 (s, 6H, OCH₃)
HRMS (ESI+)m/z 212.24234 [M+H]⁺
IR (KBr)3350 cm⁻¹ (OH), 1250 cm⁻¹ (C-O-C)

Q. Table 2. Solvent Effects on Synthetic Efficiency

SolventYield (%)Byproducts ObservedReference
HFIP81None
TFE81Ethers (20%)
MeOH0Degradation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.